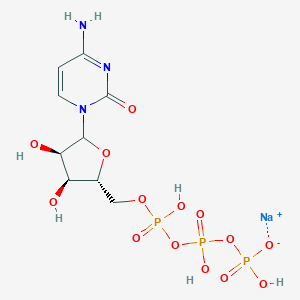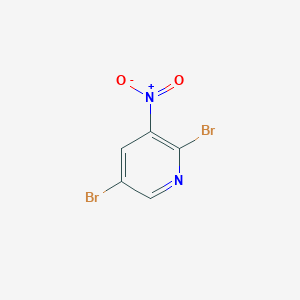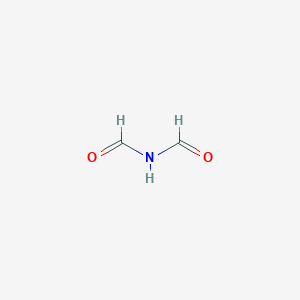![molecular formula C15H19N3O B098609 [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea CAS No. 17026-14-1](/img/structure/B98609.png)
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea is a chemical compound with the molecular formula C15H19N3O. It is a derivative of semicarbazone, formed by the condensation of semicarbazide with 2-benzylidenecycloheptanone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea typically involves the reaction of 2-benzylidenecycloheptanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazones.
Substitution: Various substituted semicarbazones.
Aplicaciones Científicas De Investigación
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and metal complexes.
Biology: It exhibits antimicrobial, antioxidant, and antiproliferative activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for potential anticonvulsant, antiepileptic, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mecanismo De Acción
The mechanism of action of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Thiosemicarbazones: These compounds have a sulfur atom replacing the oxygen in semicarbazones and exhibit similar but often enhanced biological activities.
Uniqueness: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable complexes with metals and its diverse range of applications in medicinal chemistry and material science highlight its significance .
Propiedades
Número CAS |
17026-14-1 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
Clave InChI |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
SMILES isomérico |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
SMILES canónico |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Sinónimos |
2-Benzylidenecycloheptanone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)








